1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone
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Overview
Description
1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone is a heteroarene.
Scientific Research Applications
Synthesis and Characterization
Microwave Assisted Synthesis : A study by Ashok et al. (2017) discusses the solvent-free microwave-assisted synthesis of phenyl methanones, similar in structure to the chemical , which demonstrates an efficient method for creating such compounds. This technique could be relevant for the synthesis of 1-azocanyl derivatives (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Molecular Structure Analysis : Swamy et al. (2013) investigated isomorphous structures related to thiophen-2-yl methanones, providing insights into structural properties and disorder, which can be crucial for understanding the properties of 1-azocanyl derivatives (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Antimicrobial Activity
Antibacterial and Antifungal Screening : Several studies have shown that compounds structurally similar to the chemical have significant antibacterial and antifungal activities. For instance, Kumar et al. (2012) synthesized pyrazoline derivatives and found them effective against various microbes (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Enzyme Inhibitory Activity : Cetin et al. (2021) explored the enzyme inhibitory activities of thiophen-2-yl methanone derivatives against enzymes like acetylcholinesterase, which could suggest potential biological applications for 1-azocanyl derivatives (Cetin, Türkan, Bursal, & Murahari, 2021).
Cytotoxicity and Anticancer Potential
- Cytotoxicity Evaluation : Research by Bonacorso et al. (2016) on trifluoromethyl-substituted pyrazolyl methanones revealed important data on the cytotoxic effects of such compounds, which can inform the potential cancer-related applications of 1-azocanyl derivatives (Bonacorso, Nogara, D'Avila da Silva, Rosa, Wiethan, Zanatta, Martins, & Rocha, 2016).
Chemical Synthesis Techniques
- Regioselective Synthesis : Alizadeh et al. (2015) reported a regioselective synthesis method for pyrazole derivatives, which may be applicable to the synthesis of 1-azocanyl derivatives (Alizadeh, Moafi, & Zhu, 2015).
properties
Molecular Formula |
C21H31NO4S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
azocan-1-yl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone |
InChI |
InChI=1S/C21H31NO4S/c23-12-6-7-13-25-20-16-17(19-9-8-14-27-19)15-18(26-20)21(24)22-10-4-2-1-3-5-11-22/h8-9,14-15,17,20,23H,1-7,10-13,16H2/t17-,20+/m0/s1 |
InChI Key |
MROKZHDMMQEAJY-FXAWDEMLSA-N |
Isomeric SMILES |
C1CCCN(CCC1)C(=O)C2=C[C@@H](C[C@@H](O2)OCCCCO)C3=CC=CS3 |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(CC(O2)OCCCCO)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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